molecular formula C8H10Cl2N2 B12938894 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No.: B12938894
M. Wt: 205.08 g/mol
InChI Key: VAYRQPDWNNDAHV-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves the cyclocondensation of appropriate precursors. One method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;/h3-4,7H,1-2,10H2;1H

InChI Key

VAYRQPDWNNDAHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)N=CC(=C2)Cl.Cl

Origin of Product

United States

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